4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H7BrFN3 It is characterized by the presence of a bromine atom, a fluorine atom, and an imidazo[1,2-a]pyridine ring system attached to a benzonitrile moiety
Mechanism of Action
Target of Action
The primary targets of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death in cells overexpressing EGFR and HER2 . This can lead to the suppression of tumor growth in cancers that overexpress these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves multi-step organic reactions. One common method involves the bromination and fluorination of imidazo[1,2-a]pyridine, followed by coupling with benzonitrile. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups .
Scientific Research Applications
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile moiety.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific combination of bromine, fluorine, and imidazo[1,2-a]pyridine ring system attached to a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(6-bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFN3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-9(6-17)2-4-10/h1-5,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBWVCVEAHAYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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